

Technical Monograph: 4-Chloro-2-ethylphenol (CAS 18979-90-3)

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Compound of Interest

Compound Name: 4-Chloro-2-ethylphenol

CAS No.: 18980-00-2

Cat. No.: B091805

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Strategic Intermediate for Pharmaceutical & Agrochemical Synthesis

Executive Summary

4-Chloro-2-ethylphenol (CAS 18979-90-3) is a halogenated phenolic intermediate critical to the structural optimization of bioactive compounds. Unlike its methyl-substituted analog (4-chloro-2-methylphenol), the ethyl group at the ortho position introduces increased lipophilicity (LogP ~2.8) and steric bulk, modulating the binding affinity of downstream derivatives in protein pockets.

This monograph provides a technical breakdown of its physicochemical profile, synthetic architecture, and downstream utility in the development of Nav1.7 sodium channel inhibitors (pain management) and organophosphorus insecticides. It serves as a definitive guide for researchers requiring high-purity synthesis and analytical validation of this compound.

Physicochemical Profile

Understanding the physical state and solubility profile is essential for reaction engineering and formulation.

| Property | Data | Context |
|------------------|-----------------------------------|---|
| CAS Number | 18979-90-3 | Unique Identifier |
| Formula | C ₈ H ₉ ClO | Halogenated Phenol |
| Molecular Weight | 156.61 g/mol | -- |
| Physical State | Solid | Crystalline mass at RT |
| Melting Point | ~40–45 °C (Predicted) | Low-melting solid; often handled as melt |
| Boiling Point | >200 °C | High boiling point requires vacuum distillation |
| LogP | 2.8 | Moderate lipophilicity; membrane permeable |
| pKa | ~9.5 | Weakly acidic; deprotonates with mild bases (K ₂ CO ₃) |
| Solubility | Ethanol, Ether, DCM, DMSO | Sparsely soluble in water |

Synthetic Architecture

The synthesis of **4-Chloro-2-ethylphenol** is a classic study in regioselective electrophilic aromatic substitution. The hydroxyl group (-OH) is a strong ortho/para director. With the ortho position occupied by the ethyl group, the para position (C4) becomes the primary site for chlorination.

Core Protocol: Chlorination of 2-Ethylphenol

Reagents: 2-Ethylphenol (Substrate), Sulfuryl Chloride (SO₂Cl₂) or Chlorine Gas (Cl₂).

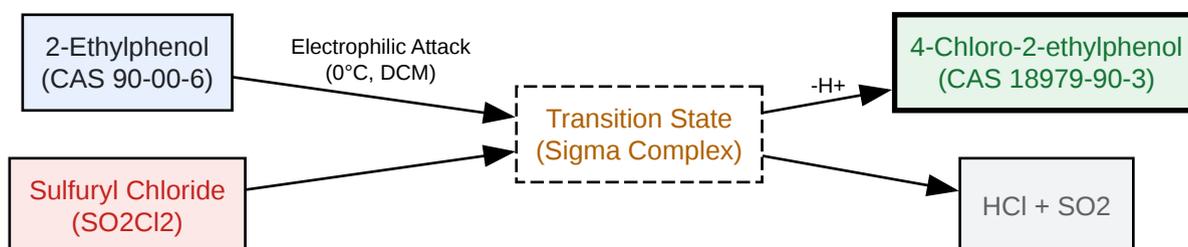
Catalyst: None (SO₂Cl₂) or Lewis Acid (AlCl₃/FeCl₃ for Cl₂ gas).

Step-by-Step Methodology (SO₂Cl₂ Route)

- Setup: Charge a glass reactor with 2-ethylphenol (1.0 eq) and dry dichloromethane (DCM) as solvent. Maintain temperature at 0–5 °C.

- Addition: Dropwise addition of sulfuryl chloride (1.05 eq) over 60 minutes. The slow addition controls the exotherm and prevents over-chlorination (polychlorination).
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by GC-MS for disappearance of starting material.
 - Mechanism:[1] SO_2Cl_2 decomposes to generate Cl^+ equivalents (or radical species depending on initiation), attacking the electron-rich C4 position.
- Quench: Quench with water/ice mixture.
- Workup: Separate the organic layer. Wash with saturated NaHCO_3 (to remove HCl and SO_2 byproducts) and brine.
- Purification: Dry over Na_2SO_4 , concentrate, and purify via vacuum distillation or recrystallization (from hexanes) to remove trace ortho-chlorinated isomers.

Visualization: Synthesis Pathway



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Caption: Figure 1. Regioselective synthesis of **4-Chloro-2-ethylphenol** via electrophilic aromatic substitution.

Downstream Utility & Applications

4-Chloro-2-ethylphenol is rarely the end product. Its value lies in its ability to serve as a scaffold for complex bioactive molecules.

A. Pharmaceutical: Nav1.7 Inhibitors (Pain Management)

The compound is a key building block for sulfonamide derivatives targeting the Nav1.7 sodium channel. These channels are crucial for nociception (pain signaling).

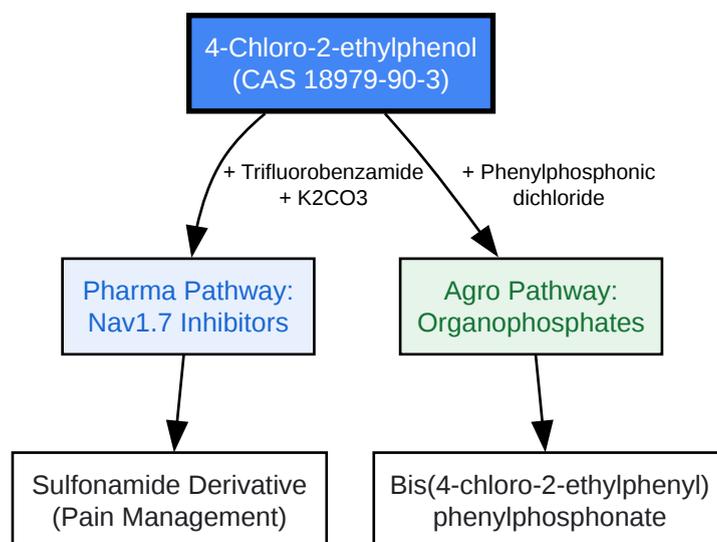
- Mechanism: The phenol moiety is often alkylated or coupled to form an ether linkage, while the ethyl and chloro groups provide specific hydrophobic contacts within the receptor pocket, improving potency and selectivity over other Nav isoforms.
- Protocol Insight: Reaction with 2,4,5-trifluoro-N-(methylsulfonyl)benzamide in the presence of potassium carbonate (K_2CO_3) yields active inhibitors.

B. Agrochemical: Organophosphorus Insecticides

It serves as a precursor for phenylphosphonate insecticides.

- Example: Bis(4-chloro-2-ethylphenyl) phenylphosphonate.
- Synthesis: Reaction of **4-Chloro-2-ethylphenol** with phenylphosphonic dichloride. These compounds act as acetylcholinesterase inhibitors.

Visualization: Downstream Derivatization



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Caption: Figure 2.[2] Divergent synthesis pathways leading to pharmaceutical and agrochemical actives.

Analytical Protocol

To ensure the integrity of the intermediate, robust analytical methods are required.

Method A: High-Performance Liquid Chromatography (HPLC)[8][9][10]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: Water + 0.1% Trifluoroacetic acid (TFA).
 - B: Acetonitrile (ACN).[3]
 - Gradient: 40% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 280 nm (Phenolic absorption).
- Retention Time: Expect elution after 4-chloro-2-methylphenol due to the increased hydrophobicity of the ethyl group.

Method B: GC-MS (Derivatization)

Direct injection of phenols can lead to peak tailing. Derivatization improves peak shape and sensitivity.

- Derivatizing Agent: Acetic Anhydride (Acetylation) or BSTFA (Silylation).
- Protocol:
 - Dissolve 10 mg sample in 1 mL Ethyl Acetate.
 - Add 100 μ L BSTFA + 1% TMCS.
 - Incubate at 60 $^{\circ}$ C for 30 mins.

- Inject 1 μ L into GC-MS (Split 1:50).
- Mass Spec: Look for molecular ion of the derivative (e.g., TMS derivative MW = 156 + 72 = 228 amu).

Safety & Handling (E-E-A-T)

- Hazards: Classified as Acute Tox. 4 (Oral) and Eye Irrit. 2 (H302, H319).
- Handling:
 - Use a chemical fume hood to avoid inhalation of dust/vapors.^{[1][4]}
 - Wear nitrile gloves and safety goggles.
 - Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring, which can turn the solid pink/brown over time.

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